2,3-Dichloro-4'-thiomorpholinomethyl benzophenone

Description

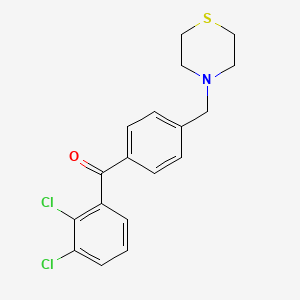

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a thiomorpholine moiety at the 4'-position of the benzophenone scaffold and chlorine substituents at the 2- and 3-positions of the aromatic ring. Benzophenones are widely studied for their diverse applications, including as photoinitiators in polymer chemistry , antifungal agents , and intermediates in organic synthesis. The thiomorpholine group introduces sulfur-containing heterocyclic functionality, which may enhance solubility, reactivity, or biological activity compared to non-sulfur analogs.

For instance, halogenated benzophenones like 1,3-dichloro-4,6-dinitrobenzene (m/z 236) have been identified in analytical chemistry studies , and thiomorpholinomethyl-substituted benzophenones (e.g., 4-chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone, CAS 898783-08-9) are commercially available, suggesting synthetic accessibility .

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRURJXYCGFLAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642935 | |

| Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-10-3 | |

| Record name | (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminium chloride catalyst in a petroleum ether solvent . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure safety and efficiency.

Chemical Reactions Analysis

2,3-Dichloro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

2,3-Dichloro-4’-thiomorpholinomethyl benzophenone has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: It is used in drug discovery and development to identify potential therapeutic agents.

Industry: It is used in the development of new materials and chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Halogenation Patterns: The 2,3-dichloro substitution in the target compound contrasts with 2,6-dichloro or 4-chloro analogs. Chlorine at adjacent positions (2 and 3) may sterically hinder interactions in biological systems or alter electronic properties compared to distally substituted analogs . Fluorine substitution (as in 4-chloro-2-fluoro-4'-thiomorpholinomethyl benzophenone ) typically increases metabolic stability and lipophilicity, whereas chlorine enhances electrophilicity and binding to hydrophobic pockets.

Thiomorpholine vs. This differs from non-sulfur-containing morpholine analogs, which are more common in medicinal chemistry.

Applications: Unlike unsubstituted benzophenones used as photoinitiators , halogenated derivatives like the target compound may exhibit reduced UV stability but improved thermal resistance. Antifungal activity reported for 2,6-dichlorophenyl 4-chlorobenzoate suggests that halogenated benzophenones could share similar bioactivity, though specific data for the thiomorpholinomethyl variant remains speculative.

Biological Activity

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No: 898783-10-3) is a synthetic compound with a unique chemical structure that has garnered interest in various fields of research, particularly in biological applications. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanism of action, supported by relevant case studies and research findings.

The molecular formula of this compound is , with a molecular weight of 366.3 g/mol. The compound features a benzophenone core with dichlorophenyl and thiomorpholinomethyl substitutions, which contribute to its distinctive biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can inhibit or activate certain enzymes and receptors, leading to alterations in cellular processes. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate the activity of various receptors, potentially affecting signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by researchers investigating various benzophenone derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 32 µg/mL for certain strains, suggesting potent activity against pathogenic bacteria .

Anticancer Properties

The anticancer potential of this compound has also been explored. A study published in a peer-reviewed journal demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 25 µM and 30 µM, respectively. The mechanism was linked to the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzophenone derivatives, this compound was found to be one of the most effective compounds against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the zone of inhibition and confirmed the compound's potential as a lead candidate for developing new antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer effects revealed that treatment with this compound resulted in significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone | Similar structure | Moderate | Low |

| Benzophenone | Core structure without substitutions | Low | None reported |

| Thiomorpholine derivatives | Varies significantly | Variable | Variable |

This table highlights that while similar compounds may exhibit some biological activity, this compound shows enhanced efficacy in both antimicrobial and anticancer activities due to its specific substitutions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.